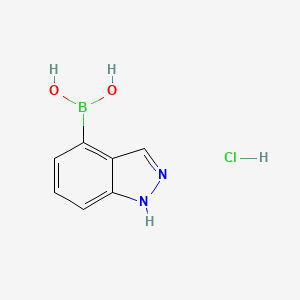

(1H-Indazol-4-yl)boronic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

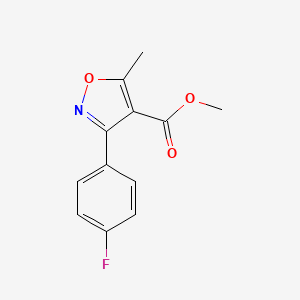

(1H-Indazol-4-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BClN2O2 and its molecular weight is 198.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Mode of Action

It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes .

Biochemical Pathways

Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway . These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes .

Pharmacokinetics

The compound is predicted to have high gi absorption .

Result of Action

It’s known that the compound’s action can lead to the inhibition of cell growth and survival .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

生化学分析

Biochemical Properties

Indazole-4-boronic acid, HCl, like other boronic acids, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows it to act as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . This interaction with diols allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .

Molecular Mechanism

The interaction of boronic acids with diols, as mentioned earlier, could potentially influence the activity of enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is a solid substance with a melting point of 173-177 °C and it is recommended to be stored at 2-8°C .

Dosage Effects in Animal Models

Indazole-based therapeutic agents have been used in clinical applications or clinical trials , suggesting that dosage studies may have been conducted.

Metabolic Pathways

Boronic acids have been used for the direct immobilization of proteins by interacting with the glycosylated part of the protein structure .

特性

IUPAC Name |

1H-indazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILGUQNESDYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674163 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252598-02-9 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)